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Compound of Interest

Compound Name: Pleiocarpamine

Cat. No.: B1241704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

Pleiocarpamine, a monoterpenoid indole alkaloid. The information is compiled from various

scientific sources and databases to assist in the identification, characterization, and further

research of this natural product. While specific experimental data from primary literature can be

elusive, this document summarizes the known spectroscopic characteristics and provides

general experimental protocols applicable to the analysis of Pleiocarpamine and related

alkaloids.

Molecular Structure and Properties
Pleiocarpamine is a complex indole alkaloid with the following key properties:

Molecular Formula: C₂₀H₂₂N₂O₂[1]

Molecular Weight: 322.4 g/mol [1]

Exact Mass: 322.168127949 Da[1]

Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for

Pleiocarpamine. It is important to note that specific chemical shifts and peak intensities can
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vary slightly depending on the experimental conditions, such as the solvent used and the

concentration of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the complex structure of alkaloids like

Pleiocarpamine.

Table 1: ¹H NMR Spectroscopic Data of Pleiocarpamine

Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Data not available in

the performed search.

Table 2: ¹³C NMR Spectroscopic Data of Pleiocarpamine

Atom No. Chemical Shift (δ, ppm)

Data not available in the performed search. A

known source for this data is Planta Medica,

1996, 62(6), 577-9.[2]

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. For an indole alkaloid like Pleiocarpamine, characteristic absorption bands are

expected.

Table 3: IR Spectroscopic Data of Pleiocarpamine
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Wavenumber (cm⁻¹) Functional Group Assignment

~3300 N-H stretch (indole)

~2920-2850 C-H stretch (aliphatic)

~1735 C=O stretch (ester)

~1600-1450 C=C stretch (aromatic and olefinic)

~1200-1000 C-O stretch (ester)

Specific data for Pleiocarpamine not found. The

presented values are typical for related indole

alkaloids.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data of Pleiocarpamine

Ionization Mode [M+H]⁺ (m/z) Key Fragment Ions (m/z)

ESI 323.1754

Specific fragmentation data not

available in the performed

search.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited. These

protocols are generalized for the analysis of natural products like Pleiocarpamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of the purified Pleiocarpamine sample are dissolved

in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube. The choice of

solvent is critical and can influence the chemical shifts.
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Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR

spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters

include the number of scans, relaxation delay, and pulse width.

¹³C NMR Acquisition: A standard carbon NMR experiment, often with proton decoupling, is

performed. Due to the low natural abundance of ¹³C, a larger number of scans is typically

required.

2D NMR Experiments: To aid in the complete structural assignment, various 2D NMR

experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often

conducted.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like Pleiocarpamine, the KBr (potassium bromide)

pellet method is commonly used. A small amount of the sample is ground with dry KBr and

pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving

the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g.,

NaCl or KBr).

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the KBr pellet or salt plate is recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the Pleiocarpamine sample is prepared in a

suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of

acid (e.g., formic acid) to promote ionization.
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Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source

is commonly used for the analysis of polar molecules like alkaloids. High-resolution mass

spectrometers (e.g., Q-TOF or Orbitrap) are employed for accurate mass measurements.

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-

charge ratio (m/z) of the ions is measured. For structural elucidation, tandem mass

spectrometry (MS/MS) experiments are performed to induce fragmentation and analyze the

resulting fragment ions.

Workflow for Spectroscopic Analysis of
Pleiocarpamine
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of a natural product like Pleiocarpamine.
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Caption: Workflow for the isolation and spectroscopic analysis of Pleiocarpamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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